Antimycin A2
Overview
Description
Antimycin A2 is a member of the antimycin family, which are antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and industrial applications .
Mechanism of Action
Target of Action
Antimycin A2 primarily targets the electron transport chain in mitochondria, specifically the cytochrome complex III (cytochrome c reductase) . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
This compound inhibits the electron transport from cytochrome b to cytochrome complex III . By binding to cytochrome c reductase, it inhibits the oxidation of ubiquinol, disrupts the Q-cycle of enzyme turnover, and halts cellular respiration . This disruption of the electron transport chain leads to a halt in the production of ATP, the primary energy currency of the cell .
Biochemical Pathways
The inhibition of the electron transport chain by this compound affects the aerobic respiration pathway . This pathway is responsible for the production of ATP, and its inhibition can have significant downstream effects. For instance, one of the two pathways mediating cyclic electron flow can be inhibited by Antimycin A . This pathway is crucial for balancing the ATP/NADPH ratio by increasing the ATP supply .
Result of Action
The inhibition of the electron transport chain by this compound leads to a halt in cellular respiration, which can result in cell death . It also generates reactive oxygen species (ROS) and induces glutathione depletion in cells . Furthermore, this compound has been found to enhance the degradation of c-Myc protein through the activation of glycogen synthetic kinase 3 by ROS from damaged mitochondria .
Biochemical Analysis
Biochemical Properties
Antimycin A2, like other antimycins, plays a crucial role in biochemical reactions as a potent inhibitor of cellular respiration, specifically oxidative phosphorylation . It interacts with cytochrome c reductase, a key enzyme in the electron transport chain . By binding to the Qi site of this enzyme, this compound inhibits the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle of enzyme turnover .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on cellular respiration. By inhibiting a key step in the electron transport chain, this compound disrupts ATP production, which can have profound effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome c reductase in the mitochondrial electron transport chain . By binding to the Qi site of this enzyme, this compound prevents the reduction of ubiquinone to ubiquinol . This disrupts the Q-cycle of enzyme turnover, effectively inhibiting the process of oxidative phosphorylation and ATP production .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the effects of antimycins can be observed over time in laboratory settings . For instance, the inhibition of electron transport in NADH-oxidizing particles derived from bacteria has been reported at concentrations between 0.01 and 0.1 µmoles per ml of Antimycin A .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that antimycins, including this compound, are toxic and can have adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellular respiration, specifically in the electron transport chain . It interacts with cytochrome c reductase, an enzyme that plays a crucial role in the reduction of ubiquinone to ubiquinol .
Transport and Distribution
It is known that this compound exerts its effects within the mitochondria, suggesting that it is transported to this organelle .
Subcellular Localization
This compound is localized within the mitochondria, where it interacts with cytochrome c reductase in the electron transport chain . This subcellular localization is crucial for its function as an inhibitor of oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimycin A2 is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Antimycin A2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antimycin A2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study electron transport and oxidative phosphorylation.
Biology: Employed to investigate cellular respiration and mitochondrial function.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized as a fish poison in fisheries management to control invasive species.
Comparison with Similar Compounds
Similar Compounds
- Antimycin A1
- Antimycin A3
- Antimycin A4
Uniqueness
Antimycin A2 is unique due to its specific binding affinity and inhibitory potency. While other antimycins share similar structures and functions, this compound’s distinct molecular configuration allows for more targeted and effective inhibition of the electron transport chain .
Properties
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDAGTPXPZARPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27220-57-1 | |
Record name | Antimycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Antimycin A2 contribute to the understanding of Bcl-2's role in apoptosis?
A: this compound serves as a valuable tool for studying the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Research indicates that this compound can bind to Bcl-2, potentially inhibiting its interaction with Bax [, ]. By using this compound as a probe, scientists can investigate the intricacies of Bcl-2's function in preventing Bax-mediated apoptosis. For instance, fluorescence spectroscopy experiments demonstrated that the formation of a Bax-Bcl-2 complex prevented this compound binding to Bcl-2 []. This finding suggests that the interaction site for this compound on Bcl-2 may be crucial for its interaction with Bax.
Q2: What are the limitations of using this compound in studying Bcl-2?
A: While this compound provides insights into Bcl-2 interactions, it's crucial to acknowledge its limitations. Primarily, this compound is known to inhibit mitochondrial electron transport, which independently induces apoptosis []. This characteristic makes it challenging to isolate and study the specific impact of this compound on Bcl-2 function without triggering other cellular processes. Researchers must carefully control experimental conditions and consider alternative approaches to confirm observations made using this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.